5-Chloro-4-methoxy-2-phenylpyrimidine chemical structure and properties
5-Chloro-4-methoxy-2-phenylpyrimidine chemical structure and properties
Technical Whitepaper: 5-Chloro-4-methoxy-2-phenylpyrimidine
Executive Summary
5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 901311-79-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—a lipophilic phenyl anchor at C2, an electrophilic chlorine handle at C5, and a chemically versatile methoxy group at C4—this compound serves as a critical intermediate for the synthesis of Janus kinase (JAK) inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, and novel antifungal agents targeting CYP51. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead generation and process chemistry.
Chemical Identity & Structural Analysis[1][2][3]
The physicochemical profile of 5-Chloro-4-methoxy-2-phenylpyrimidine is defined by the interplay between the electron-deficient pyrimidine core and its substituents. The C5-chlorine atom provides a handle for palladium-catalyzed cross-coupling, while the C4-methoxy group acts as a masked electrophile, capable of displacement by amines to generate bioactive aminopyrimidines.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 5-Chloro-4-methoxy-2-phenylpyrimidine |
| CAS Number | 901311-79-3 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | 3.2 ± 0.4 (Lipophilic) |
| H-Bond Acceptors | 3 (N1, N3, O) |
| H-Bond Donors | 0 |
| Polar Surface Area | 35.0 Ų |
Structural Logic:
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C2-Phenyl Group: Provides steric bulk and lipophilic interaction potential, often docking into hydrophobic pockets (e.g., the ATP-binding site of kinases).
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C4-Methoxy Group: Increases electron density relative to a 4-chloro analog but remains susceptible to SNAr displacement by strong nucleophiles.
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C5-Chloro Group: A steric blocker that modulates metabolic stability and serves as a handle for Suzuki-Miyaura or Sonogashira couplings.
Validated Synthetic Pathways
The synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine is best approached via a stepwise functionalization of the pyrimidine ring. The most robust route involves the construction of the 2-phenylpyrimidin-4-one core, followed by electrophilic chlorination and subsequent functional group interconversion.
Route A: The "Chlorination-Displacement" Protocol (Recommended)
This pathway offers high regioselectivity and scalability.
Step 1: Cyclocondensation
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Reagents: Benzamidine hydrochloride + Ethyl 3-ethoxyacrylate (or Ethyl propiolate).
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Conditions: NaOEt, EtOH, Reflux, 4-6 h.
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Intermediate: 2-Phenylpyrimidin-4(3H)-one.
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Mechanism: Nucleophilic attack of the amidine nitrogen on the acrylate ester, followed by cyclization.
Step 2: C5-Chlorination (Electrophilic Aromatic Substitution)
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Reagents: N-Chlorosuccinimide (NCS).
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Conditions: DMF or Acetonitrile, 60°C.
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Intermediate: 5-Chloro-2-phenylpyrimidin-4(3H)-one.
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Note: The electron-rich nature of the pyrimidinone ring directs the electrophile (Cl⁺) to the C5 position.
Step 3: C4-Activation (Deoxychlorination)
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Reagents: POCl₃ (Phosphorus oxychloride).[1]
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Conditions: Reflux, neat or in Toluene.
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Intermediate: 4,5-Dichloro-2-phenylpyrimidine.
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Safety: POCl₃ is corrosive and water-reactive.[1] Quench carefully.
Step 4: Methoxylation (SNAr)
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Conditions: MeOH, 0°C to RT.
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Product: 5-Chloro-4-methoxy-2-phenylpyrimidine.[3][4][5][6][7]
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Selectivity: The C4-chloride is significantly more electrophilic than the C5-chloride due to the resonance withdrawal of the pyrimidine nitrogens (positions 1 and 3).
Figure 1: Step-wise synthetic route from Benzamidine to 5-Chloro-4-methoxy-2-phenylpyrimidine.
Reactivity Profile & Medicinal Chemistry Applications
The utility of this scaffold lies in its orthogonal reactivity. The C4-methoxy and C5-chloro groups can be manipulated independently to generate diverse libraries of bioactive compounds.
Nucleophilic Aromatic Substitution (SNAr) at C4
While the methoxy group is a poor leaving group compared to halogens, the electron-deficient nature of the pyrimidine ring allows for displacement by strong nucleophiles, particularly amines, under thermal or microwave conditions. This is the primary route to 4-aminopyrimidine kinase inhibitors .
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Mechanism: Addition-Elimination.
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Reagent: Primary or secondary amines (e.g., piperazines, anilines).
-
Conditions: n-BuOH, 120°C (sealed tube) or Microwave irradiation.
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Application: Synthesis of ALK inhibitors where the amine tail interacts with the solvent-exposed region of the kinase.
Palladium-Catalyzed Cross-Coupling at C5
The C5-chlorine bond is deactivated relative to C4 but remains accessible for catalysis.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.
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Catalyst System: Pd(OAc)₂/SPhos or Pd(PPh₃)₄ with K₃PO₄.
-
-
Sonogashira Coupling: Reacts with terminal alkynes.
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Significance: Used to introduce rigid linkers found in next-generation EGFR inhibitors.
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Figure 2: Divergent reactivity profile allowing for library generation.
Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine
Objective: Synthesis of the target compound from 4,5-dichloro-2-phenylpyrimidine. Scale: 10 mmol basis.
Materials:
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4,5-Dichloro-2-phenylpyrimidine (2.25 g, 10 mmol)
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Sodium Methoxide (0.5 M in Methanol, 22 mL, 11 mmol)
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Methanol (anhydrous, 20 mL)
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Dichloromethane (DCM) for extraction
Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
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Dissolution: Charge the RBF with 4,5-dichloro-2-phenylpyrimidine and anhydrous methanol (20 mL). Cool the suspension to 0°C using an ice bath.
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Addition: Dropwise add the sodium methoxide solution (0.5 M) over 15 minutes. Ensure the internal temperature does not exceed 5°C to prevent bis-substitution (though C5 is sluggish).
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Resuspend the residue in water (30 mL) and extract with DCM (3 x 30 mL).
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Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).
Yield: Expect 1.8 - 2.0 g (82-90%).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use in a fume hood.[1] Avoid dust formation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the compound should be protected from strong acids which can cause demethylation.
References
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Chemical Identity & CAS: Fluorochem.[3] (n.d.). 5-Chloro-4-methoxy-2-phenylpyrimidine Product Sheet. Retrieved from
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Synthetic Methodology (Pyrimidine Chlorination): BenchChem. (2025).[1] Refining the synthesis of 4,6-dichloro-2-methylpyrimidine. Retrieved from (Analogous protocol adapted for 2-phenyl derivative).
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Medicinal Chemistry Application (Kinase Inhibitors): Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050). European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from
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SNAr Regioselectivity: WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 901311-79-3|5-Chloro-4-methoxy-2-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 5. buyersguidechem.com [buyersguidechem.com]
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